molecular formula C11H14ClNO B12329827 ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol

((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol

Cat. No.: B12329827
M. Wt: 211.69 g/mol
InChI Key: CAPQIHOUMBRMTA-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol: is a chemical compound with the molecular formula C11H14ClNO It is characterized by the presence of a pyrrolidine ring substituted with a chlorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the pyrrolidine ring.

    Addition of the Methanol Group: The final step involves the addition of a methanol group to the pyrrolidine ring, which can be achieved through a reduction reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.

Scientific Research Applications

((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to potential therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol: Similar structure with an ethanol group instead of a methanol group.

    ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-YL)amine: Similar structure with an amine group instead of a methanol group.

Uniqueness

((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol is unique due to its specific combination of a pyrrolidine ring, chlorophenyl group, and methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

[(3S,4R)-4-(4-chlorophenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-8(2-4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2/t9-,11-/m0/s1

InChI Key

CAPQIHOUMBRMTA-ONGXEEELSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC=C(C=C2)Cl)CO

Canonical SMILES

C1C(C(CN1)C2=CC=C(C=C2)Cl)CO

Origin of Product

United States

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